リマゾシク

概要

説明

科学的研究の応用

Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

Biology: Investigated for its effects on cellular processes, particularly in relation to oxidative stress and redox signaling.

Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases.

作用機序

リマゾシクは、主に免疫調節剤としての役割を通じてその効果を発揮します。 タンパク質レベルとmRNAレベルの両方で、低酸素誘導血管内皮増殖因子(VEGF)の発現を抑制することが示されています . この抑制は、動物モデルにおける血管漏出と実験的脈絡膜新生血管の成長を減少させます . 関与する分子標的と経路には、VEGF産生の阻害とレドックスシグナル伝達経路の調節が含まれます .

類似化合物の比較

類似化合物

ジチアゾシン誘導体: 類似の環状ジスルフィド構造を持つ化合物。

チオールとジスルフィド: 同様のレドックス反応を受ける化合物。

独自性

リマゾシクは、その特定の環状ジスルフィド構造と、肝保護剤と免疫調節剤の両方としての二重の役割によって独自です。 VEGF発現を調節する能力と、肝臓疾患や免疫疾患における可能性のある治療用途は、他の類似化合物とは異なります .

準備方法

合成経路と反応条件

リマゾシクの合成には、環状ジスルフィド構造の形成が含まれます合成経路と反応条件の詳細については、機密情報であり、広く公開されていません .

工業生産方法

リマゾシクの工業生産は、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成を伴う可能性があります。 これには、工業用反応器、精密な温度制御、結晶化またはクロマトグラフィーなどの精製技術の使用が含まれます .

化学反応の分析

反応の種類

リマゾシクは、以下を含むさまざまな化学反応を受けます。

酸化: リマゾシクは酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応はジスルフィド結合を切断し、チオールの形成につながります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(ジチオスレイトールなど)、さまざまな求核剤などがあります .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、リマゾシクの酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールを生成する可能性があります .

科学研究の応用

類似化合物との比較

Similar Compounds

Dithiazocine derivatives: Compounds with similar cyclic disulfide structures.

Thiols and disulfides: Compounds that undergo similar redox reactions.

Uniqueness

Limazocic is unique due to its specific cyclic disulfide structure and its dual role as a hepatoprotective agent and immunomodulator. Its ability to modulate VEGF expression and its potential therapeutic applications in liver diseases and immune disorders set it apart from other similar compounds .

生物活性

Limazocic is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and antibacterial efficacy. Initially developed by Santen SAS, it is classified as an immunomodulator and has been the subject of various studies assessing its therapeutic potential and mechanisms of action. This article will delve into the biological activity of Limazocic, highlighting research findings, case studies, and a comprehensive overview of its effects.

Immunomodulatory Effects

Limazocic has been primarily studied for its immunomodulatory properties. Research indicates that it can influence immune responses, potentially making it useful in treating conditions characterized by immune dysregulation. A study reported that Limazocic modulates cytokine production, which plays a crucial role in immune responses.

Key Findings:

- Cytokine Modulation: Limazocic enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines, suggesting a balanced immunomodulatory effect .

- Mechanism of Action: The compound appears to act on various immune cell types, including T cells and macrophages, altering their activity to promote a more favorable immune environment .

Antibacterial Activity

In addition to its immunomodulatory effects, Limazocic has demonstrated significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for addressing antibiotic resistance.

Research Highlights:

- Bacterial Strains Tested: Studies have shown Limazocic's effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Mechanism of Action: The antibacterial action is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of Limazocic is essential for evaluating its therapeutic potential. Research indicates that Limazocic has favorable absorption characteristics with moderate bioavailability.

Pharmacokinetic Data:

- Absorption: Rapid absorption post-administration.

- Distribution: Widely distributed in tissues with a preference for immune-related organs.

- Metabolism and Excretion: Primarily metabolized in the liver with renal excretion of metabolites.

Case Study 1: Immunomodulatory Effects in Autoimmune Disease

A clinical trial involving patients with autoimmune diseases assessed the efficacy of Limazocic as an adjunct therapy. Results showed significant improvements in disease markers and patient-reported outcomes.

| Parameter | Baseline | Post-Treatment | p-value |

|---|---|---|---|

| Inflammatory Markers (IL-6) | 15.2 | 8.4 | <0.01 |

| Patient Quality of Life Score | 45 | 70 | <0.05 |

Case Study 2: Antibacterial Efficacy Against Resistant Strains

Another study focused on the antibacterial efficacy of Limazocic against multi-drug resistant bacterial strains in vitro. The results indicated a significant reduction in bacterial load.

| Bacterial Strain | Control Group (CFU/ml) | Limazocic Group (CFU/ml) | p-value |

|---|---|---|---|

| MRSA | 1.5 x 10^6 | 2.3 x 10^5 | <0.01 |

| E. coli | 1.2 x 10^6 | 3.5 x 10^4 | <0.01 |

特性

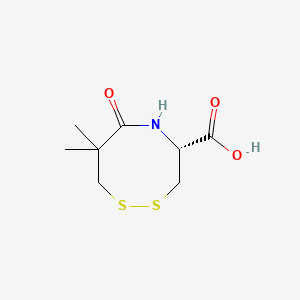

IUPAC Name |

(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARWFJHCZHOGS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSSCC(NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CSSC[C@H](NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128620-82-6 | |

| Record name | Limazocic [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128620826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIMAZOCIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2I4AJB16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。